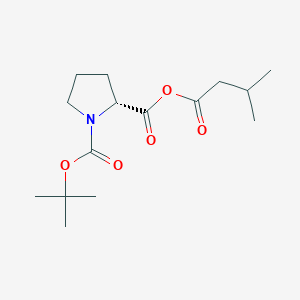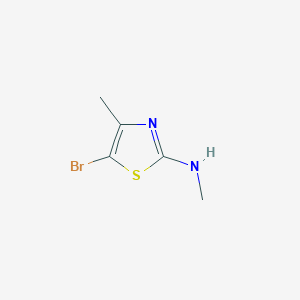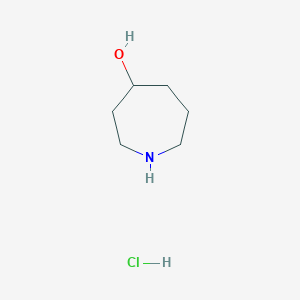
Azepan-4-ol hydrochloride
Übersicht
Beschreibung
Azepan-4-ol hydrochloride is an organic compound categorized as a heterocyclic compound . It has a CAS Number of 1159823-34-3 and a molecular weight of 151.64 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
Azepan-4-ol hydrochloride’s molecular structure consists of a saturated four-membered ring composed of oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom . Its linear formula is C6H14ClNO .Physical And Chemical Properties Analysis
Azepan-4-ol hydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Protein Kinase B Inhibition Azepane derivatives, specifically those derived from (-)-balanol, have been explored for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives were designed to improve plasma stability and show significant inhibitory activity against PKB-alpha, indicating potential applications in disease treatment where PKB-alpha plays a critical role. The study conducted by Breitenlechner et al. (2004) used molecular modeling and in vitro tests to identify plasma-stable and highly active compounds against PKB-alpha, highlighting the therapeutic potential of optimized azepane derivatives in targeting protein kinases for drug development (Breitenlechner et al., 2004).
Therapeutic Applications and Structural Diversity Azepane-based compounds exhibit a wide range of pharmacological properties due to their high degree of structural diversity. Over 20 azepane-based drugs have been approved by the FDA, treating various diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. Azepane derivatives serve as a foundation for discovering new therapeutic agents, with ongoing research focused on developing less toxic, cost-effective, and highly active analogs. This versatility and potential for drug discovery are discussed in a review by Zha et al. (2019), emphasizing azepane's significance in medicinal chemistry and drug development (Zha et al., 2019).
Antiviral Activity The antiviral properties of azepane derivatives have also been investigated. Demchenko et al. (2019) synthesized a series of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, demonstrating significant antiviral activity against the Flu A H1N1 California/07/2009 virus. This study indicates the potential of azepane derivatives in developing new antiviral drugs, providing a basis for further research in combating viral infections (Demchenko et al., 2019).
Conformational Energetics and Thermochemical Insights Research into the conformational energetics and thermochemical properties of azepan and azepan-1-ylacetonitrile provides insights into their structural behavior and reactivity. Freitas et al. (2014) conducted a study combining computational and experimental approaches to understand the energetic landscapes of these compounds. This research contributes to our knowledge of cyclic hydrocarbons and amines, aiding in the prediction of gas-phase enthalpy formation and guiding the design of new compounds with desired properties (Freitas et al., 2014).
Safety And Hazards
Azepan-4-ol hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Zukünftige Richtungen
While specific future directions for Azepan-4-ol hydrochloride are not mentioned in the available resources, it’s clear that the compound is actively used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that Azepan-4-ol hydrochloride will continue to be a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-ol hydrochloride | |
CAS RN |
1159823-34-3 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

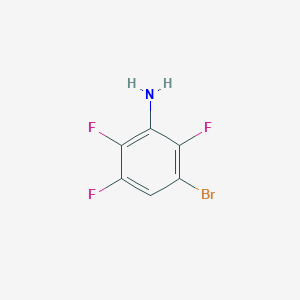
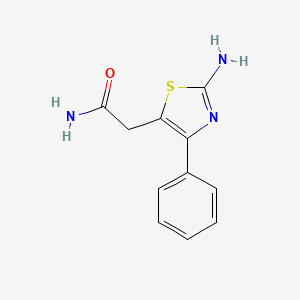
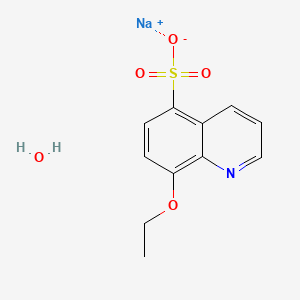
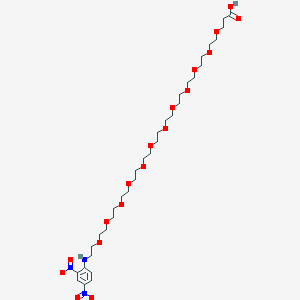
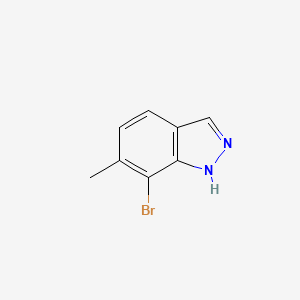
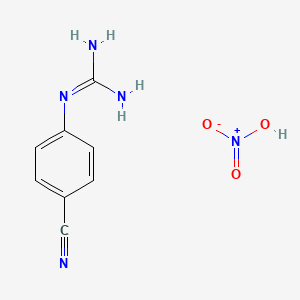
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)
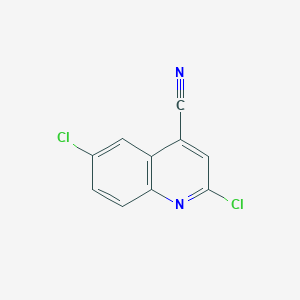
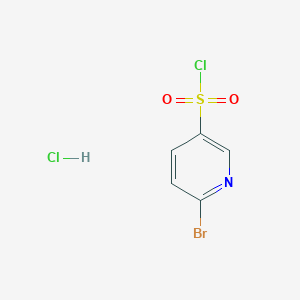
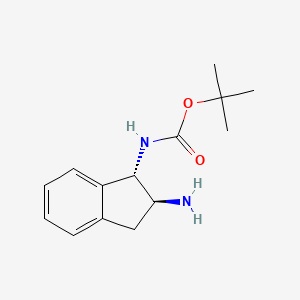
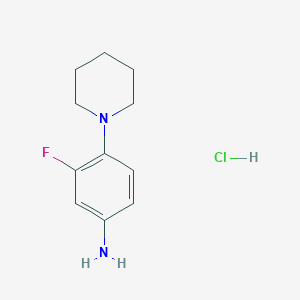
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
